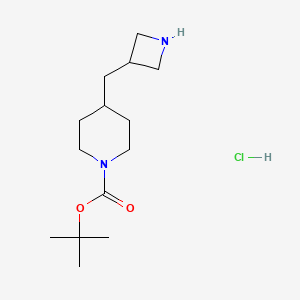
Tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride: is a chemical compound with the molecular formula C14H27ClN2O2 and a molecular weight of 290.83 g/mol . This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate starting materials.
Introduction of the Azetidine Group: The azetidine group is introduced via nucleophilic substitution reactions.
Formation of the tert-Butyl Ester: The tert-butyl ester is formed through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid under controlled conditions.
Industrial Production Methods
In industrial settings, the production of tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate enzyme activity, receptor binding, and other biochemical processes .
Medicine
In medicine, tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride is explored for its potential therapeutic applications. It is investigated as a candidate for the treatment of various diseases, including neurological disorders and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
- tert-butyl 4-((azetidin-3-ylamino)methyl)piperidine-1-carboxylate
- tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness
What sets tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C14H27ClN2O2 |
|---|---|
Molecular Weight |
290.83 g/mol |
IUPAC Name |
tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-6-4-11(5-7-16)8-12-9-15-10-12;/h11-12,15H,4-10H2,1-3H3;1H |
InChI Key |
PWUGKFZGYXUMOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


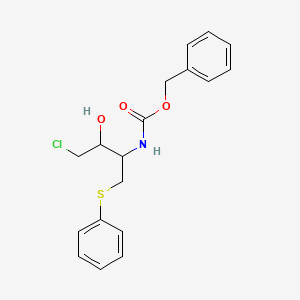
![Tert-butyl 2-[2,2-dimethyl-6-(phenylmethoxymethyl)-1,3-dioxan-4-yl]acetate](/img/structure/B15124988.png)
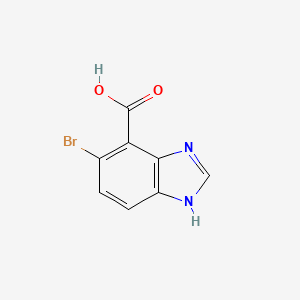
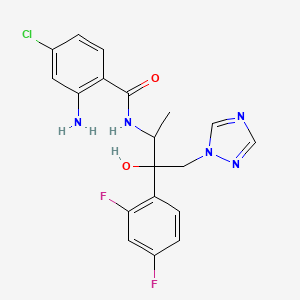
![tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B15125006.png)
![spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride](/img/structure/B15125021.png)


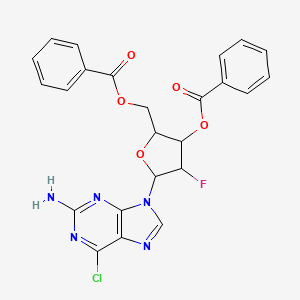

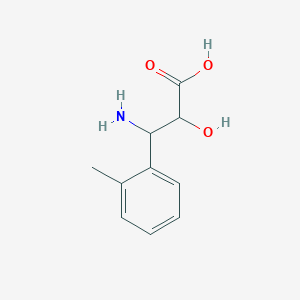
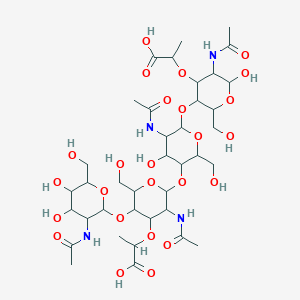
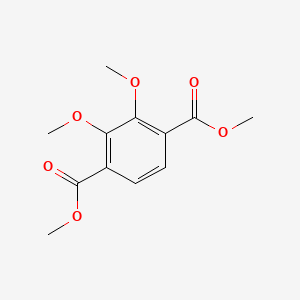
![Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate](/img/structure/B15125070.png)
